molecular formula C20H23N7O B1668542 Benzonitrile, 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)- CAS No. 1229665-91-1

Benzonitrile, 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)-

Cat. No. B1668542
M. Wt: 377.4 g/mol
InChI Key: YREVWYJUWQLUFX-KOMQPUFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP-79807 is a bio-active chemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzonitrile derivatives have been involved in the synthesis of various nucleotide analogues and related compounds, demonstrating their utility in chemical synthesis. For example, acyclic nucleotide analogues derived from N3-substituted isoguanine were synthesized, showcasing the potential of benzonitrile derivatives in constructing complex molecules (Alexander et al., 2000).
  • Similarly, these compounds have been used in the cyclization of ethyl cyanoacetate, leading to the formation of octahydrophenanthrene derivatives, highlighting the versatility of benzonitrile derivatives in synthetic chemistry (Wilamowski et al., 1995).

Enzyme Inhibition and Biological Activities

  • Certain benzonitrile derivatives were synthesized and evaluated as inhibitors of adenosine deaminase, indicating their potential application in biological research and drug development (Schaeffer & Odin, 1965).
  • These compounds have also been involved in the synthesis of glycoside analogs and related compounds, with an aim to investigate their anticancer activity. This research paves the way for exploring the therapeutic potentials of benzonitrile derivatives (Temple et al., 1975).

Antimicrobial Activities

  • Benzonitrile derivatives have been synthesized and found to exhibit significant antimicrobial activities against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Abd El-Meguid, 2014).

properties

CAS RN

1229665-91-1

Product Name

Benzonitrile, 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)-

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]benzonitrile

InChI

InChI=1S/C20H23N7O/c1-2-27-12-22-17-18(23-15-5-3-4-13(10-15)11-21)25-20(26-19(17)27)24-14-6-8-16(28)9-7-14/h3-5,10,12,14,16,28H,2,6-9H2,1H3,(H2,23,24,25,26)

InChI Key

YREVWYJUWQLUFX-KOMQPUFPSA-N

SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP-79807;  CGP 79807;  CGP79807;  UNII-532R2SRL4B;  CHEMBL172140;  532R2SRL4B;  SCHEMBL5842014;  SCHEMBL5842019;  BDBM50073763.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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